Roylin

Übersicht

Beschreibung

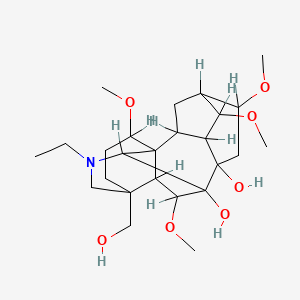

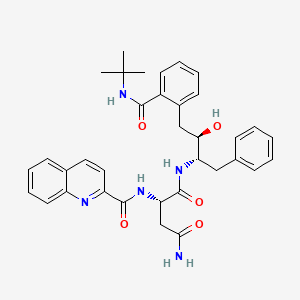

This alkaloid is obtained from Aconitum lycoctonum and also from other species of Aconitum and Delphinium. Diterpene Alkaloid. The base alkaloid methyllicaconotine is isolated from Delfinium rotundifolium Afan. Plant (Ranunculaceae fam.)

It is a ganglion blocking agent, curare-like compound. It belongs to an original chemical class of reversible nicotinic receptors blocker

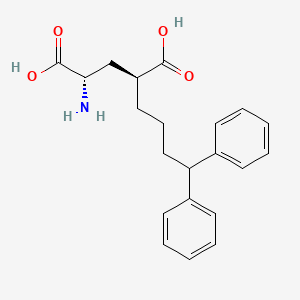

Lycoctonine is a C19-diterpenoid alkaloid.

Wissenschaftliche Forschungsanwendungen

Toxicity Analysis

Lycoctonine has been the subject of a Quantitative Structure-Activity Relationship (QSAR) toxicity analysis . This study involved a series of 19 alkaloids with the lycoctonine skeleton. The analysis used the Genetic Algorithm combined with Multiple Linear Regression Analysis (GA-MLRA) technique to generate two types of QSARs: models containing exclusively 3D-descriptors and models consisting of physicochemical descriptors .

Overcoming Multidrug-Resistant Cancer

The pharmacological activities of C19-diterpenoid alkaloids, including Lycoctonine, are related to their basic skeletons . A study aimed at determining the chemosensitizing effects of synthetic derivatives of lycoctonine-type C19-diterpenoid alkaloids on a P-glycoprotein (P-gp)-overexpressing multidrug-resistant (MDR) cancer cell line KB-VIN . The study found that several derivatives effectively and significantly sensitized MDR cells by interfering with the drug transport function of P-gp to three anticancer drugs, vincristine, paclitaxel, and doxorubicin .

Pharmacological Properties

The roots of Aconitum plants, which contain Lycoctonine, have been used as an herbal drug in some prescriptions of traditional Japanese medicine for the treatment of hypometabolism, dysuria, cardiac weakness, chills, neuralgia, gout, and certain rheumatic diseases . The pharmacological properties of aconitine-type C19-diterpenoid alkaloids have been studied extensively .

Structure-Activity Relationship (SAR) Studies

Lycoctonine is part of the C19-diterpenoid alkaloids, which include aconitine, mesaconitine, hypaconitine, and jesaconitine . These alkaloids are extremely toxic, and their structure-activity relationships have been the target of considerable interest by medicinal chemists .

Wirkmechanismus

Target of Action

It’s known that the pharmacological activities of c19-diterpenoid alkaloids like lycoctonine are related to their basic skeletons

Mode of Action

It’s suggested that Lycoctonine-type C19-diterpenoid alkaloids can interfere with the drug transport function of P-glycoprotein (P-gp) in multidrug-resistant (MDR) cancer cell lines . This interference can sensitize MDR cells to various anticancer drugs .

Biochemical Pathways

The biosynthesis of C19 and C18 Norditerpenoid alkaloids (NDA) like Lycoctonine starts from the precursor isopentenyl pyrophosphate (IPP), which is produced from the mevalonate and the methylerythritol (MEP) pathways . Allylic isomerisation converts IPP into dimethylallyl PP (DMAPP) by isopentenyl diphosphate isomerase (IPP isomerase) .

Pharmacokinetics

Preliminary theoretical ADME properties of the Norditerpenoid alkaloids (NDA) like Lycoctonine gave promising data . Those showing higher desirable therapeutic activity are still those of high toxicity .

Result of Action

Lycoctonine and its synthetic derivatives have shown moderate cytotoxicity against chemosensitive cancer cell lines . Several non-cytotoxic synthetic analogs effectively and significantly sensitized MDR cells by interfering with the drug transport function of P-gp to three anticancer drugs, vincristine, paclitaxel, and doxorubicin .

Action Environment

It’s known that environmental factors can significantly impact the quality and efficacy of plant-derived compounds

Eigenschaften

IUPAC Name |

11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTUXHIWBVZAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lycoctonine | |

CAS RN |

26000-17-9 | |

| Record name | Lycoctonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-[2-[(5R)-2-amino-4-oxo-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1675652.png)

![5-(2-Carboxyethyl)-6-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9-oxoxanthene-2-carboxylic acid](/img/structure/B1675655.png)

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)

![N-[(5-{2-[(6R)-2-Amino-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]ethyl}-2-thienyl)carbonyl]-L-glutamic acid](/img/structure/B1675664.png)

![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)

![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)